

Ethyl 1-naphthaleneacetate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1-naphthaleneacetate*

Cat. No.: *B144142*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Ethyl 1-Naphthaleneacetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-naphthaleneacetate is a synthetic organic compound classified as an aromatic ester. [1] It is derived from 1-naphthaleneacetic acid (NAA), a well-known synthetic plant hormone that mimics the activity of natural auxins.[1][2] As a pro-hormone, **ethyl 1-naphthaleneacetate** is converted in planta via hydrolysis to the active acid form, NAA.[1] Its primary applications are in agriculture and horticulture, where it functions as a plant growth regulator to control sucker growth, enhance fruit set, and improve crop yields.[1][3][4] It also serves as a valuable intermediate in synthetic chemistry and is used in research to investigate plant hormone mechanisms.[1][2]

Chemical and Physical Properties

Ethyl 1-naphthaleneacetate is typically a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][2] It is stable under normal conditions but is susceptible to hydrolysis.[1]

Table 1: Identification and Structural Details

Identifier	Value
IUPAC Name	ethyl 2-(naphthalen-1-yl)acetate[1][2]
CAS Number	2122-70-5[1][2]
Molecular Formula	C ₁₄ H ₁₄ O ₂ [1][2]
Molecular Weight	214.26 g/mol [1][2]
SMILES	CCOC(=O)CC1=CC=CC2=CC=CC=C21[1][2]
InChI	InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3[1][2]
InChI Key	XIDPSKQLXKCVQN-UHFFFAOYSA-N[1][2]
Synonyms	Ethyl 1-naphthylacetate, NAA ethyl ester, NSC 74497[1][2]

Table 2: Physicochemical Data

Property	Value
Appearance	Colorless to pale yellow liquid[1][2]
Boiling Point	~250 °C (at atmospheric pressure)[1]
	100–105 °C (at 0.1–0.2 mmHg)[5]
Melting Point	Not specified (liquid at room temperature)[1][6]
Specific Gravity	1.11[6]
Refractive Index	1.58[6]
Solubility	Poorly soluble in water; Soluble in organic solvents such as ethanol and ether.[1][2]
Purity	Min. 96.0% (by GC)[6]

Spectroscopic Data

Full spectroscopic data for **Ethyl 1-naphthaleneacetate**, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy, are available through specialized databases such as SpectraBase.^{[7][8]} The compound's structure and purity are typically confirmed using these analytical techniques.

Experimental Protocols

Synthesis of Ethyl 1-naphthaleneacetate

Two primary methods for the synthesis of **Ethyl 1-naphthaleneacetate** are commonly cited: Fischer esterification and a modified Arndt-Eistert reaction.

Protocol 1: Fischer Esterification

This is the most common method, involving the acid-catalyzed reaction between 1-naphthaleneacetic acid and ethanol.^[2]

- Reactants: 1-naphthaleneacetic acid, ethanol (excess), and a strong acid catalyst (e.g., concentrated sulfuric acid).^[2]
- Procedure:
 - Dissolve 1-naphthaleneacetic acid in an excess of absolute ethanol in a round-bottom flask.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
 - Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether).
 - Wash the organic layer with water and then with brine.

- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **Ethyl 1-naphthaleneacetate**.^[5]

Protocol 2: Modified Arndt-Eistert Reaction

This method provides a reproducible, larger-scale synthesis starting from 1-(diazoacetyl)naphthalene.^[5]

- Reactants: 1-(diazoacetyl)naphthalene, absolute ethanol, and a silver benzoate/triethylamine catalyst solution.^[5]
- Procedure:
 - Place a solution of 1-(diazoacetyl)naphthalene (0.0801 mole) in absolute ethanol (50 ml) into a 100-ml, two-necked flask equipped with a magnetic stirrer and a reflux condenser.^[5]
 - Heat the solution to reflux.
 - Inject 1 ml of a freshly prepared catalyst solution (1 g of silver benzoate dissolved in 10 ml of triethylamine) through a serum cap. Nitrogen evolution will occur.^[5]
 - Continue adding the catalyst in portions until nitrogen evolution ceases (typically 3-4 additions over no more than 45 minutes).^[5]
 - Reflux the reaction mixture for an additional hour, then cool and filter.^[5]
 - Remove the solvents from the filtrate using a rotary evaporator.^[5]
 - Dissolve the residue in diethyl ether (75 ml) and wash sequentially with 10% aqueous sodium carbonate, water, and saturated brine.^[5]
 - Dry the ethereal solution by filtering through anhydrous magnesium sulfate.^[5]
 - Remove the ether and purify the product by vacuum distillation to afford colorless **Ethyl 1-naphthaleneacetate** (84–92% yield).^[5]

Analytical Methods

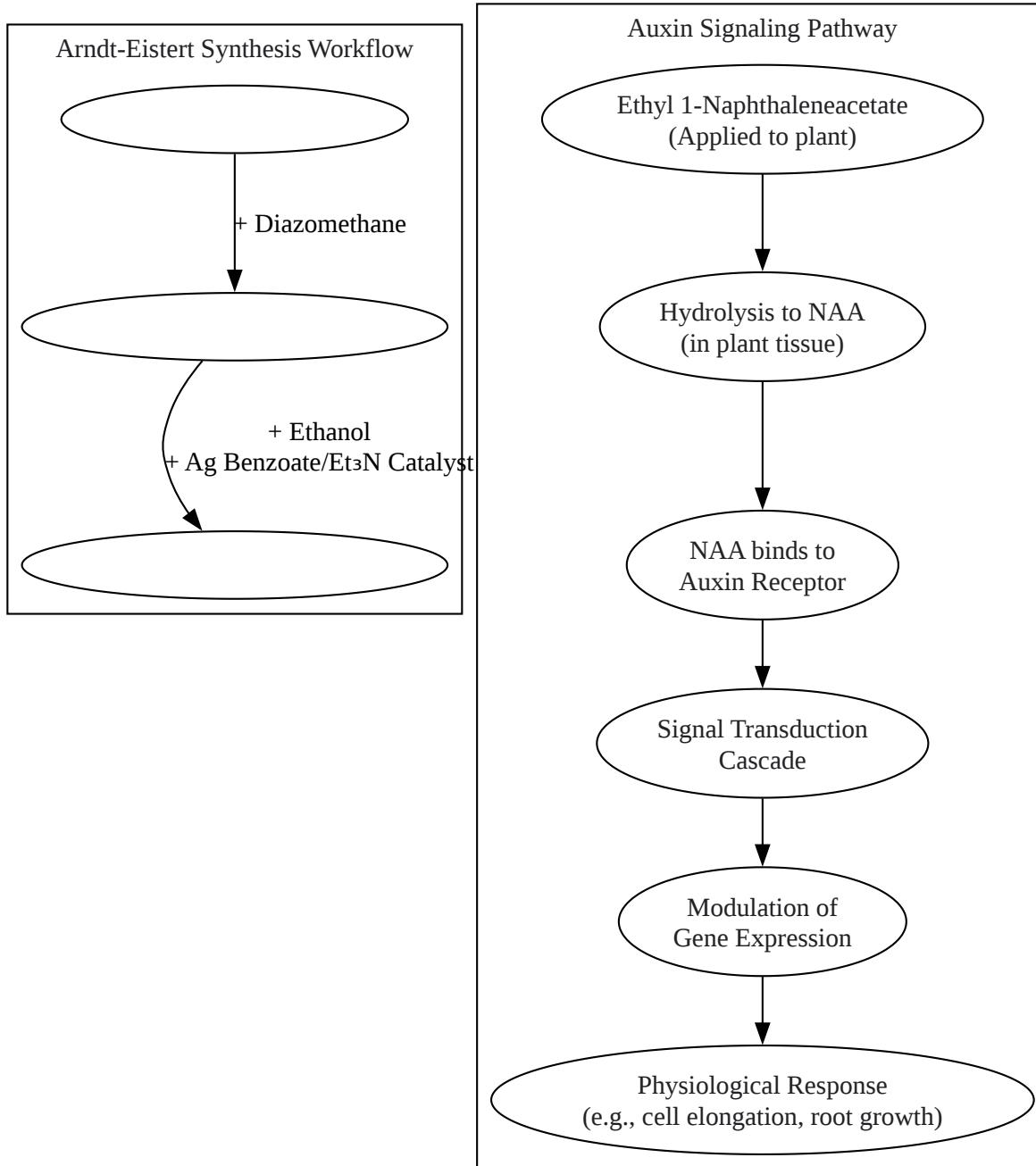
The purity and identity of **Ethyl 1-naphthaleneacetate** are typically assessed using Gas Chromatography (GC) and spectroscopic methods.[6] For quantitative analysis in complex matrices like agricultural products, methods developed for its parent compound, 1-naphthaleneacetic acid, can be adapted. This often involves extraction, cleanup via column chromatography, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Biological Activity and Signaling

Ethyl 1-naphthaleneacetate functions as a synthetic auxin, a class of plant hormones that regulate numerous aspects of plant growth and development.[1][2]

Mechanism of Action: As a pro-hormone, **Ethyl 1-naphthaleneacetate** is absorbed by plant tissues where it is hydrolyzed by endogenous enzymes to release 1-naphthaleneacetic acid (NAA) and ethanol.[1] NAA then binds to auxin receptors within plant cells.[2] This binding initiates a complex signaling cascade that modulates the expression of genes involved in growth processes. The primary physiological responses include promoting cell elongation and division, influencing root formation, and controlling apical dominance (the suppression of lateral bud growth).[1][2]

Visualizations


Synthesis and Metabolic Pathways

[Click to download full resolution via product page](#)

Caption: Key chemical and metabolic reactions involving **Ethyl 1-naphthaleneacetate**.

Experimental Workflow and Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Synthesis workflow and the biological mechanism of action.

Safety and Handling

Ethyl 1-naphthaleneacetate is associated with several hazards. It is considered a flammable liquid and vapor, is toxic if swallowed or in contact with skin, and causes serious eye irritation. [11][12]

Table 3: GHS Hazard Information

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed[2]
Aquatic Hazard, Long-Term	H412: Harmful to aquatic life with long lasting effects[2]
Eye Irritation	Causes irreversible eye damage[11]
Flammability	Highly flammable liquid and vapor[12]

Handling and PPE: When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including chemical-resistant gloves, coveralls, and chemical splash goggles or a full-face shield.[11] Work should be conducted in a well-ventilated area, and sources of ignition must be avoided.[12] An eyewash station should be readily available.[11]

Storage: Store in a cool, well-ventilated place, keeping the container tightly closed.[12] Keep away from heat, sparks, open flames, and other ignition sources.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 1-naphthaleneacetate (EVT-310753) | 2122-70-5 [evitachem.com]

- 2. Buy Ethyl 1-naphthaleneacetate | 2122-70-5 [smolecule.com]
- 3. greenhousemegastore.com [greenhousemegastore.com]
- 4. plantsbycreekside.com [plantsbycreekside.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. labproinc.com [labproinc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 11. domyown.com [domyown.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [Ethyl 1-naphthaleneacetate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144142#ethyl-1-naphthaleneacetate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com